

Preamble: Navigating the Data Landscape for a Novel Compound

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Compound of Interest

Compound Name: 2-Iodo-4-nitrophenylacetonitrile

Cat. No.: B11723693

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In the realm of chemical research and drug development, the thorough characterization of a molecule's physical properties is a foundational pillar upon which all subsequent investigations are built. This guide is dedicated to a comprehensive exploration of **2-Iodo-4-nitrophenylacetonitrile**, a compound whose specific experimental data is not yet widely cataloged in public databases. Recognizing this, the following sections are structured to provide a robust predictive and comparative analysis. By leveraging data from structurally analogous compounds, this document aims to offer a well-grounded and scientifically rigorous projection of the target molecule's characteristics, thereby empowering researchers with a strong starting point for their empirical work.

Molecular Identity and Core Physicochemical Properties

2-Iodo-4-nitrophenylacetonitrile is a substituted aromatic nitrile. The structure incorporates three key functional groups on a benzene ring: an iodo group at position 2, a nitro group at position 4, and a cyanomethyl group (-CH₂CN) at position 1. The interplay of these groups—the electron-withdrawing nature of the nitro and cyano groups, and the steric and electronic influence of the large iodo substituent—dictates its physical and chemical behavior.

A summary of its fundamental properties, including predicted values based on analogs like 2-iodophenylacetonitrile and 4-nitrophenylacetonitrile, is presented below.

| Property | Value | Source/Basis |
|-------------------|---|---|
| Molecular Formula | C ₈ H ₅ IN ₂ O ₂ | (Calculated) |
| Molecular Weight | 304.05 g/mol | (Calculated) |
| CAS Number | Not readily available | N/A |
| Appearance | Predicted to be a solid, likely pale yellow to off-white crystals or powder. | Based on analogs like 4-nitrophenylacetonitrile which is a powder.[1] |
| Melting Point | Predicted to be significantly higher than 4-nitrophenylacetonitrile (113-115 °C) due to the heavier iodine atom increasing intermolecular forces.[2][3] | (Prediction) |
| Boiling Point | High, with decomposition likely at atmospheric pressure. Vacuum distillation would be required. | Based on analogs like 2-iodophenylacetonitrile (113-120 °C at 0.5 mmHg).[4] |
| Solubility | Predicted to have low solubility in water but should be soluble in polar organic solvents like DMSO, DMF, acetone, and ethyl acetate. | Based on general solubility of similar aromatic compounds. |

Predictive Spectroscopic Profile

The structural elucidation of a novel compound relies heavily on spectroscopic techniques. Below is a predictive analysis of the expected spectral data for **2-Iodo-4-nitrophenylacetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be distinct. The benzylic protons ($-\text{CH}_2\text{CN}$) will likely appear as a singlet, significantly downfield due to the electron-withdrawing effects of the adjacent aromatic ring, nitro group, and cyano group. The three aromatic protons will exhibit a complex splitting pattern (likely a combination of doublets and a doublet of doublets) in the aromatic region of the spectrum. The powerful deshielding effect of the nitro group will shift the proton at position 3 furthest downfield.
- ^{13}C NMR: The carbon NMR will show eight distinct signals. Key predicted signals include the nitrile carbon ($-\text{C}\equiv\text{N}$), the methylene carbon ($-\text{CH}_2\text{CN}$), and the six aromatic carbons. The carbon atom bonded to the iodine (C2) will be significantly influenced by the heavy atom effect, and the carbon bonded to the nitro group (C4) will be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. For aromatic nitriles, the $\text{C}\equiv\text{N}$ stretch is typically found between 2240 and 2220 cm^{-1} .^[5]

Key Predicted IR Absorption Bands:

- $\sim 2230\text{ cm}^{-1}$ (sharp, medium-strong): $\text{C}\equiv\text{N}$ stretching vibration.
- $\sim 1520\text{ cm}^{-1}$ and $\sim 1340\text{ cm}^{-1}$ (strong): Asymmetric and symmetric stretching vibrations of the NO_2 group, respectively.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$ (weak-medium): Aromatic C-H stretching.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ (variable): Aromatic C=C ring stretching.
- Below 800 cm^{-1} : C-I stretching vibration.

Mass Spectrometry (MS)

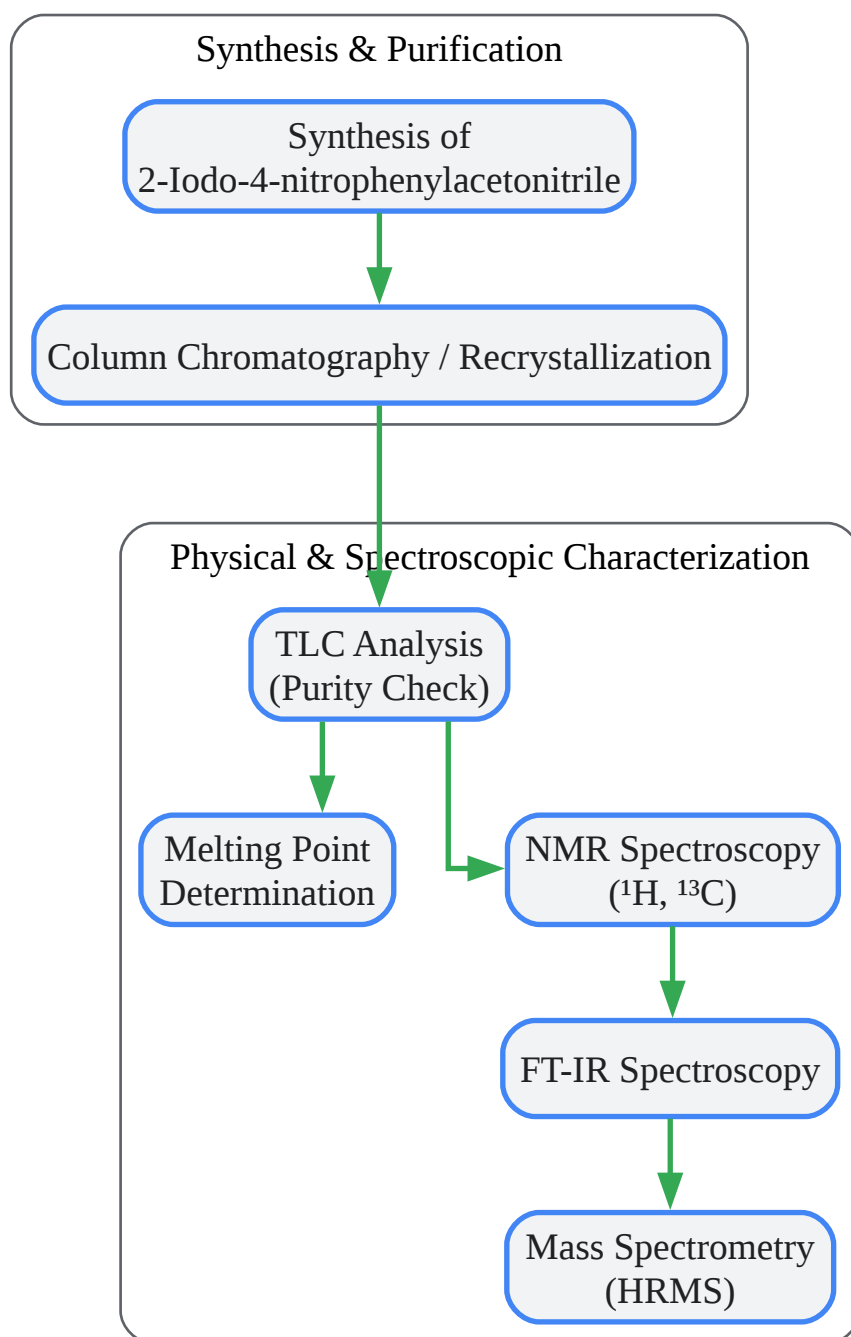
Mass spectrometry is critical for confirming the molecular weight and elemental composition.

- Molecular Ion (M^+): A prominent molecular ion peak is expected at m/z 304.

- Isotopic Pattern: The presence of iodine (^{127}I) will result in a characteristic isotopic signature.
- Fragmentation: Common fragmentation pathways may include the loss of the nitro group ($-\text{NO}_2$), the cyano group ($-\text{CN}$), and the entire cyanomethyl group ($-\text{CH}_2\text{CN}$).

Experimental Workflow and Protocols

To move from prediction to empirical validation, a structured experimental workflow is essential. The following diagram and protocol outline a logical sequence for the characterization of a newly synthesized batch of **2-Iodo-4-nitrophenylacetonitrile**.



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Caption: Workflow for the synthesis and characterization of **2-Iodo-4-nitrophenylacetonitrile**.

Protocol: Determination of ^1H NMR Spectrum

This protocol describes a self-validating system for acquiring a high-quality proton NMR spectrum.

Objective: To obtain a clean, high-resolution ^1H NMR spectrum to confirm the proton environment of the molecule.

Materials:

- **2-Iodo-4-nitrophenylacetonitrile** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO- d_6 or CDCl_3)
- Tetramethylsilane (TMS) as an internal standard (often pre-mixed in the solvent)
- NMR tube (5 mm)
- Pipettes and vial

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry vial.
 - Causality: Using a precise amount ensures proper concentration for a good signal-to-noise ratio without causing saturation issues.
 - Add ~0.7 mL of the deuterated solvent (e.g., DMSO- d_6). DMSO- d_6 is often a good choice for aromatic compounds with potentially limited solubility in CDCl_3 .
 - Vortex the vial until the sample is completely dissolved. A clear solution is critical to obtaining a high-resolution spectrum.
- Transfer to NMR Tube:
 - Transfer the solution to a clean 5 mm NMR tube.
 - Ensure the liquid column height is sufficient for the instrument's detector (typically ~4-5 cm).
- Instrument Setup & Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
- Shim the magnetic field to achieve homogeneity. A well-shimmed field is identifiable by a sharp, symmetrical solvent peak and is essential for high resolution.
- Acquire the ^1H NMR spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).
- Data Processing & Validation:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive phase with a flat baseline.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known chemical shift).
 - Self-Validation: The presence of the known TMS or residual solvent peak at its correct chemical shift validates the calibration of the entire spectrum.
 - Integrate the peaks. The integration ratios should correspond to the number of protons in each environment (e.g., a 2H to 3H ratio for the methylene and aromatic protons). This provides an internal check on the structural assignment.

Structural Representation

The chemical structure of **2-Iodo-4-nitrophenylacetonitrile** is visualized below.

Caption: Molecular structure of **2-Iodo-4-nitrophenylacetonitrile**.

Conclusion

This guide provides a detailed, albeit predictive, overview of the physical properties of **2-Iodo-4-nitrophenylacetonitrile**. By synthesizing information from structurally related compounds,

we have established a strong hypothetical baseline for its molecular weight, appearance, solubility, and spectroscopic characteristics. The included experimental protocols are designed to be robust and self-validating, offering a clear path for researchers to empirically determine these properties. As with any novel compound, the data presented herein should be used as a well-informed starting point, with the ultimate confirmation resting on thorough experimental verification.

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